

# Synthesis of (-)-kendomycin using 2,4-Dimethoxy-3-methylbenzaldehyde

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## Compound of Interest

Compound Name: 2,4-Dimethoxy-3-methylbenzaldehyde

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## Application Notes and Protocols for the Synthesis of (-)-Kendomycin

For Researchers, Scientists, and Drug Development Professionals

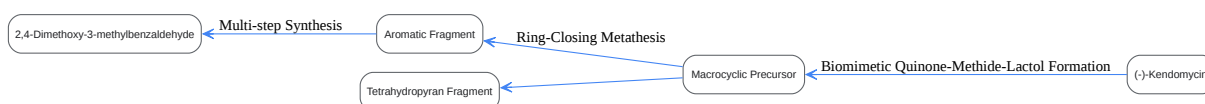
This document provides detailed application notes and protocols for the total synthesis of the potent antibiotic and anti-cancer agent, (-)-kendomycin, commencing from the commercially available starting material, **2,4-Dimethoxy-3-methylbenzaldehyde**. The presented synthesis is based on the convergent and stereocontrolled approach developed by Smith and coworkers, which features a Petasis-Ferrier union/rearrangement, a ring-closing metathesis, and a biomimetic quinone-methide-lactol assembly as key strategic elements.<sup>[1][2]</sup>

## Introduction

(-)-Kendomycin is a structurally unique 16-membered macrocyclic polyketide with a dense array of stereogenic centers and a quinone methide chromophore. Its significant biological activities, including potent antagonism of the endothelin receptor, anti-osteoporotic properties, and broad-spectrum antibacterial and cytotoxic effects, have made it a compelling target for total synthesis.<sup>[3]</sup> The synthetic route detailed herein provides a robust and efficient pathway to access this complex natural product, enabling further investigation into its therapeutic potential and the development of novel analogs.

## Retrosynthetic Analysis and Strategy

The synthetic strategy hinges on the convergent assembly of two key fragments: a highly functionalized tetrahydropyran portion and an aromatic piece derived from **2,4-Dimethoxy-3-methylbenzaldehyde**. The overall workflow can be visualized as the disconnection of the macrocycle at the C13-C14 olefin via ring-closing metathesis (RCM) and the C4a-C5 bond, which is formed through a Petasis-Ferrier rearrangement.



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Caption: Retrosynthetic analysis of (-)-kendomycin.

## Experimental Protocols

The following protocols detail the key transformations in the synthesis of (-)-kendomycin, starting from **2,4-Dimethoxy-3-methylbenzaldehyde**.

### Synthesis of the Aromatic Fragment

The initial steps involve the elaboration of **2,4-Dimethoxy-3-methylbenzaldehyde** to introduce the necessary functional groups for subsequent coupling reactions. A key transformation is the installation of a vinyl iodide moiety, which serves as a handle for the crucial Suzuki-Miyaura coupling.

Representative Protocol: Synthesis of a Vinyl Iodide Intermediate

A detailed protocol for a similar transformation can be found in the supporting information of the primary literature. The general steps involve:

- Wittig Reaction: **2,4-Dimethoxy-3-methylbenzaldehyde** is reacted with a suitable phosphonium ylide to install the initial part of the side chain.

- **Functional Group Manipulations:** The resulting alkene is then subjected to a series of reactions, including reduction of the ester, protection of the alcohol, and hydrozirconation-iodination to stereoselectively install the vinyl iodide.

## Synthesis of the Tetrahydropyran Fragment

The densely substituted tetrahydropyran core is constructed using a Petasis-Ferrier union/rearrangement tactic. This key step brings together two simpler fragments in a highly stereocontrolled manner.

## Fragment Coupling and Macrocyclization

With both the aromatic and tetrahydropyran fragments in hand, the next crucial phase involves their coupling and the formation of the 16-membered macrocycle.

Protocol: Ring-Closing Metathesis (RCM)

- **Substrate Preparation:** The coupled product, a diene, is dissolved in degassed dichloromethane.
- **Catalyst Addition:** A solution of a Grubbs' second-generation catalyst in dichloromethane is added to the substrate solution.
- **Reaction Monitoring:** The reaction is stirred at reflux and monitored by TLC for the consumption of the starting material.
- **Work-up and Purification:** Upon completion, the reaction is quenched, and the solvent is removed under reduced pressure. The crude product is purified by flash column chromatography to yield the macrocyclic olefin.

## Final Steps: Completion of the Synthesis

The final stages of the synthesis involve the isomerization of the newly formed olefin to the desired (E)-geometry and the formation of the quinone-methide-lactol moiety.

Protocol: Olefin Isomerization

The (Z)-olefin obtained from the RCM reaction is isomerized to the thermodynamically more stable (E)-isomer via an epoxidation-deoxygenation sequence.

- Epoxidation: The olefin is treated with a peroxy acid (e.g., m-CPBA) to form the corresponding epoxide.
- Deoxygenation: The epoxide is then treated with a reducing agent, such as a tungsten-based reagent, to yield the (E)-olefin.

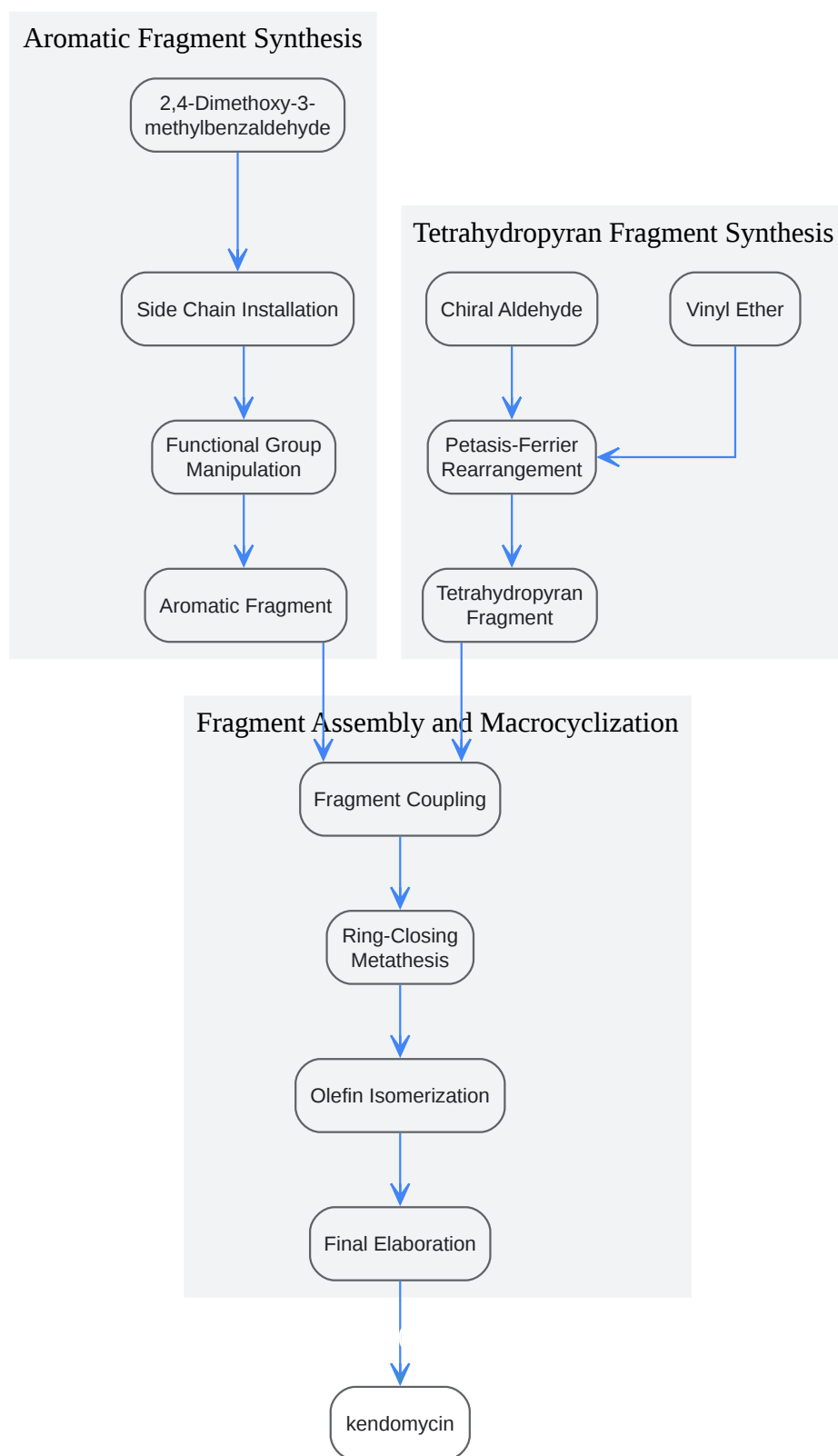
## Data Presentation

The following tables summarize the quantitative data for key reactions in the synthesis of (-)-kendomycin.

Step	Reaction	Starting Material	Product	Yield (%)	Key Reagents
1	Petasis-Ferrier Rearrangement	Aldehyde & Vinyl Ether	Tetrahydropyran	75	Me <sub>2</sub> AlCl
2	Suzuki-Miyaura Coupling	Aromatic Fragment & THP Fragment	Coupled Product	86	PdCl <sub>2</sub> (dppf)
3	Ring-Closing Metathesis	Diene	Macrocycle (Z-isomer)	80	Grubbs' II Catalyst
4	Olefin Isomerization	Macrocycle (Z-isomer)	Macrocycle (E-isomer)	65 (2 steps)	m-CPBA, WCl <sub>6</sub> , n-BuLi

## Overall Synthetic Workflow

The convergent nature of the synthesis allows for the efficient assembly of the complex target molecule.



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Caption: Overall synthetic workflow for (-)-kendomycin.

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## References

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